(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The benzothiazole core consists of a benzene ring fused with a thiazole ring.
- The ethyl group (C2H5) is attached to the benzothiazole ring.
- The quinolinium moiety (1-ethylquinolin-1-ium-4-yl) is connected via a double bond.
- The iodide ion (I-) serves as the counterion.
- Overall, this compound exhibits interesting properties due to its intricate arrangement of functional groups.
Preparation Methods
- Synthetic routes for this compound may involve several steps, but I’ll highlight key strategies:
Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO): have been explored as starting points. Alkylation of DABCO followed by reaction with various nucleophiles can lead to the desired structure.
Aromatic aldehyde and o-phenylenediamine: can be used to construct the benzothiazole ring.
- Industrial production methods may vary, but efficient synthetic routes are essential for large-scale production.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the double bonds or other functional groups.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Targets: Investigate binding to receptors, enzymes, or transporters.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused benzothiazole-quinolinium structure).
Similar Compounds: Explore related molecules (e.g., other benzothiazoles, quinolinium derivatives).
Properties
CAS No. |
2642-25-3 |
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Molecular Formula |
C23H23IN2S |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H23N2S.HI/c1-3-24-17-16-18(19-11-5-6-12-20(19)24)10-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZWIKBMUTEGLNPC-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Origin of Product |
United States |
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